5-Bromo-4-chloro-2-(methylthio)thieno[2,3-d]pyrimidine
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Overview
Description
5-Bromo-4-chloro-2-(methylthio)thieno[2,3-d]pyrimidine is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-4-chloro-2-(methylthio)thieno[2,3-d]pyrimidine typically involves the reaction of 5-bromo-4-chloro-2-(methylthio)pyrimidine with a thieno[2,3-d]pyrimidine precursor. The reaction conditions often include the use of solvents such as methanol and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization and the use of advanced analytical techniques to confirm the structure and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-4-chloro-2-(methylthio)thieno[2,3-d]pyrimidine undergoes various types of chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions where the bromine or chlorine atoms are replaced by other nucleophiles.
Oxidation Reactions: The methylthio group can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction Reactions: The compound can undergo reduction reactions to modify the functional groups present in the molecule
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as amines, thiols, and alcohols for substitution reactions, and oxidizing agents like hydrogen peroxide for oxidation reactions. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation reactions can produce sulfoxides or sulfones .
Scientific Research Applications
5-Bromo-4-chloro-2-(methylthio)thieno[2,3-d]pyrimidine has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 5-Bromo-4-chloro-2-(methylthio)thieno[2,3-d]pyrimidine involves its interaction with specific molecular targets and pathways within biological systems. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-4-chloro-2-(methylthio)pyrimidine
- 5-Bromo-2-chloro-4-(methylthio)pyrimidine
- 5-Bromo-4-chloro-2-(methylthio)-7H-pyrrolo[2,3-D]pyrimidine
Uniqueness
5-Bromo-4-chloro-2-(methylthio)thieno[2,3-d]pyrimidine is unique due to its thieno[2,3-d]pyrimidine core, which imparts distinct chemical properties and potential biological activities compared to other similar compounds. This uniqueness makes it a valuable compound for various research applications .
Properties
Molecular Formula |
C7H4BrClN2S2 |
---|---|
Molecular Weight |
295.6 g/mol |
IUPAC Name |
5-bromo-4-chloro-2-methylsulfanylthieno[2,3-d]pyrimidine |
InChI |
InChI=1S/C7H4BrClN2S2/c1-12-7-10-5(9)4-3(8)2-13-6(4)11-7/h2H,1H3 |
InChI Key |
FZOSVRHPZBYCNG-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NC2=C(C(=CS2)Br)C(=N1)Cl |
Origin of Product |
United States |
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